5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

説明

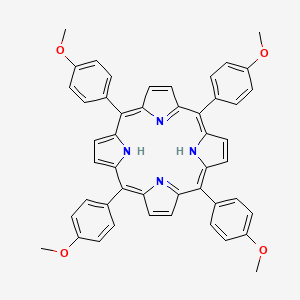

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine (abbreviated as TMPP) is a synthetic porphyrin derivative with four 4-methoxyphenyl substituents at the meso positions. The methoxy (–OCH₃) groups are electron-donating, enhancing the porphyrin’s π-electron conjugation and solubility in organic solvents like tetrahydrofuran (THF) and chloroform . TMPP is widely utilized in:

- Electrocatalysis: As a precursor for non-precious metal catalysts (e.g., FeTMPPCl and CoTMPP) in oxygen reduction reactions (ORR), showing high activity in ordered mesoporous carbon frameworks .

- Sensors: Its cobalt complex, 5,10,15,20-tetrakis(4-methoxyphenyl)-porphyrin-Co(II), serves as an ionophore in polymer membranes for thiocyanate potentiometric sensors .

- Material Science: Methoxy groups facilitate interactions with polymers and graphene oxide, enabling applications in electrochemical devices .

特性

IUPAC Name |

5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49,52H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJZHHAECOAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5,10,15,20-Tetrakis(4-methoxyphenyl)-21h,23h-porphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22112-78-3 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22112-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Synthetic Route: Acid-Catalyzed Condensation (Adler Method)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrrole + 4-methoxybenzaldehyde | Equimolar amounts of pyrrole and 4-methoxybenzaldehyde are dissolved in a high-boiling solvent such as propionic acid or acetic acid. |

| 2 | Acidic reflux | The reaction mixture is refluxed at approximately 140–200°C for 30 minutes to several hours, promoting condensation and cyclization to form the porphyrin macrocycle. |

| 3 | Cooling and precipitation | After reflux, the mixture is cooled to precipitate crude porphyrin. |

| 4 | Purification | The crude product is purified by recrystallization from solvents like chloroform/methanol or by column chromatography using silica gel with dichloromethane/hexane mixtures. |

This method yields 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine as a purple crystalline powder with typical yields ranging from moderate to good depending on reaction scale and conditions.

Purification and Characterization

- Chromatography : Silica gel column chromatography is employed to remove unreacted starting materials and side products.

- Recrystallization : Solvent systems such as chloroform/methanol facilitate obtaining high-purity crystals.

- Characterization techniques :

- UV-Vis Spectroscopy : Displays a characteristic Soret band near 420 nm and Q-bands at 515, 550, 590, and 645 nm.

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence and symmetry of the methoxyphenyl substituents.

- HPLC : Used to assess purity with C18 columns and methanol/water mobile phases.

Reaction Conditions and Variations

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Propionic acid or acetic acid | High boiling point facilitates condensation |

| Temperature | 140–200°C (reflux) | Essential for promoting cyclization |

| Reaction Time | 30 min to several hours | Longer times may increase yield but risk side reactions |

| Catalyst | Acidic environment inherent in solvent | No additional acid usually required |

| Purification | Silica gel chromatography, recrystallization | Critical for removing impurities |

Research Findings and Optimization Studies

- The methoxy substituents increase solubility and electron density on the porphyrin ring, which can influence reaction kinetics and product stability.

- Studies indicate that reaction yields and purity improve with careful control of temperature and reaction time to avoid polymerization or degradation of pyrrole.

- Alternative solvents such as glacial acetic acid have been tested, but propionic acid remains preferred for higher yields.

- Post-synthesis modifications, such as metalation with cobalt or iron, are typically performed after the free base porphyrin is prepared.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Pyrrole, 4-methoxybenzaldehyde |

| Reaction Type | Acid-catalyzed condensation (Adler method) |

| Solvent | Propionic acid or acetic acid |

| Temperature | Reflux at 140–200°C |

| Reaction Time | 30 minutes to several hours |

| Purification | Column chromatography, recrystallization |

| Characterization | UV-Vis, NMR, HPLC |

| Yield | Moderate to good (varies by conditions) |

| Product Form | Purple crystalline powder |

化学反応の分析

Types of Reactions: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.

Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

Substitution: The methoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield a wide range of functionalized porphyrins.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C48H38N4O4

- Molecular Weight : 734.84 g/mol

- CAS Number : 22112-78-3

- Chemical Structure : The compound features four methoxyphenyl groups attached to a porphyrin core, which contributes to its unique chemical properties and reactivity.

Chemistry

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine serves as a versatile ligand in coordination chemistry. Its ability to form complexes with various metal ions enhances its utility in catalysis and material science. For instance:

- Metal Complexation : The compound can coordinate with transition metals such as cobalt and iron, forming metalloporphyrins that exhibit distinct electronic and catalytic properties .

Biology and Medicine

The compound's photophysical properties make it a candidate for photodynamic therapy (PDT), where it generates reactive oxygen species upon light irradiation. This application is particularly promising for cancer treatment:

- Photodynamic Therapy : Studies have shown that when activated by light, this porphyrin can induce apoptosis in cancer cells while minimizing effects on normal cells .

- Biochemical Interactions : It interacts with biomolecules like cytochrome c, influencing electron transport processes and cellular metabolism. This interaction can lead to significant cellular effects such as apoptosis in targeted cancer cells.

Sensor Technology

The compound is utilized in the fabrication of optical waveguide sensors (OWG) for gas detection:

- Gas Sensors : Devices made from this porphyrin have demonstrated high sensitivity to gases such as sulfide and ethanediamine. The mechanism involves the deposition of the porphyrin on a K+-ion exchanged glass surface through spin coating.

Photodynamic Therapy Case Study

A study published in Cancer Research demonstrated that this compound effectively targeted tumor cells when used in conjunction with light activation. The results indicated a significant reduction in tumor size compared to untreated controls .

Sensor Technology Case Study

Research conducted on gas sensors utilizing this porphyrin showed that devices exhibited rapid response times and high sensitivity to specific gases. The study highlighted the potential for real-time monitoring applications in environmental safety.

作用機序

The mechanism by which 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell death in targeted cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with molecular targets.

類似化合物との比較

Structural and Functional Group Variations

The substituents at the meso positions critically influence porphyrin properties. Key analogs include:

Optical and Electronic Properties

- Absorption Spectra :

- Fluorescence :

Catalytic and Sensing Performance

- ORR Activity :

- Sensor Selectivity :

生物活性

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine, commonly referred to as Tetra(4-methoxyphenyl)porphyrin (TMPP), is a synthetic porphyrin compound notable for its diverse biological activities and applications in various fields, including medicine and electrochemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₄₈H₃₈N₄O₄

- Molecular Weight : 734.86 g/mol

- CAS Number : 22112-78-3

- IUPAC Name : this compound

Structure

The structure of TMPP features a central porphyrin ring substituted with four 4-methoxyphenyl groups. This substitution enhances its solubility and alters its electronic properties, making it an interesting candidate for various biological applications.

Antioxidant Properties

TMPP has demonstrated significant antioxidant activity. Research indicates that porphyrins can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Photodynamic Therapy (PDT)

One of the most promising applications of TMPP is in photodynamic therapy for cancer treatment. The compound can be activated by light to produce singlet oxygen, a highly reactive species that can induce apoptosis in cancer cells. Studies have shown that TMPP effectively targets tumor cells while minimizing damage to surrounding healthy tissue.

Electrochemical Applications

TMPP has been utilized in electrochemical sensors for the detection of various biomolecules. Its ability to facilitate electron transfer makes it suitable for constructing sensors that can detect vitamins and other small molecules with high sensitivity. For instance, it has been used in the electrochemical determination of nicotinic acid with impressive detection limits .

Antimicrobial Activity

Research has also explored the antimicrobial properties of TMPP. The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves the generation of reactive oxygen species upon light activation, which damages microbial cell membranes.

Study 1: Photodynamic Efficacy Against Cancer Cells

A study published in the Journal of Photochemistry and Photobiology evaluated the efficacy of TMPP in PDT against human breast cancer cells. The results indicated that TMPP significantly reduced cell viability when exposed to light at specific wavelengths (630 nm). The study concluded that TMPP could be a potent photosensitizer for targeted cancer therapy .

Study 2: Electrochemical Sensor Development

In another investigation, researchers developed an electrochemical sensor using TMPP for detecting ascorbic acid (vitamin C). The sensor exhibited a linear response within a concentration range of 8–300 μM and a limit of detection (LOD) of 2.67 μM. This highlights TMPP's potential in biosensing applications .

Summary Table of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine, and how is purity validated?

Methodological Answer : The Adler method is commonly employed, involving condensation of pyrrole with 4-methoxybenzaldehyde in propionic acid under reflux (200°C, 30 min). Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/hexane) removes unreacted precursors. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and UV-Vis spectroscopy (Soret band at ~420 nm, Q-bands at 515, 550, 590, 645 nm). NMR (¹H/¹³C) confirms substituent integration and symmetry .

Advanced Electrochemical Applications

Q. Q2. How can metal-coordinated derivatives enhance electrochemical sensing?

Methodological Answer : Cobalt(II) coordination (e.g., 5,10,15,20-Tetrakis(4-methoxyphenyl)-porphine Co(II)) improves redox activity. For nicotinic acid detection, a graphite paste electrode modified with the Co-porphyrin achieves a detection limit of 1.2 nM (DPV, pH 7.4). Validation includes interference studies (ascorbic acid, uric acid) and spike-recovery tests in biological samples (e.g., serum, RSD <5%) .

Basic Structural Analysis

Q. Q3. Which spectroscopic techniques confirm the electronic and structural integrity of this porphyrin?

Methodological Answer :

- UV-Vis : Monomeric state confirmed by sharp Soret band; aggregation causes broadening or splitting.

- Fluorescence : Emission peaks at 650–720 nm (λₑₓ = 420 nm) indicate π-π* transitions.

- FTIR : Stretching vibrations at 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy), and 3300 cm⁻¹ (N-H porphyrin core).

- XRD : Crystallinity assessed via Bragg peaks (d-spacing ~3.4 Å for π-stacking) .

Advanced Applications in Catalysis

Q. Q4. How does this porphyrin perform in heterogeneous catalysis frameworks?

Methodological Answer : Immobilization in covalent organic frameworks (COFs) enhances catalytic stability. For Suzuki coupling, Pd-loaded porphyrin-COFs achieve >95% yield (aryl bromides, K₂CO₃, ethanol/water, 80°C). Leaching tests (ICP-MS) confirm <2% Pd loss after 5 cycles. BET surface area (~800 m²/g) and pore size (~2 nm) correlate with activity .

Advanced Photophysical Studies

Q. Q5. What factors influence singlet oxygen quantum yield (ΦΔ) for photodynamic therapy (PDT)?

Methodological Answer : ΦΔ depends on substituent electron-donating effects. Methoxy groups enhance intersystem crossing (ISC) via heavy atom effect (e.g., ΦΔ ~0.65 vs. ~0.45 for unsubstituted porphyrins). Validate via DPBF (1,3-diphenylisobenzofuran) degradation assay (λₑₓ = 420 nm, monitored at 410 nm). Compare with reference standards (methylene blue: ΦΔ = 0.52) .

Basic Solubility & Stability

Q. Q6. How do solvent polarity and pH affect stability?

Methodological Answer :

- Solubility : Soluble in DMF, DMSO, CHCl₃; insoluble in water. Methoxy groups improve solubility in polar aprotic solvents.

- pH Stability : Degrades in strong acids (H₂SO₄) via demetalation or protonation of the porphyrin core. Neutral/alkaline conditions (pH 7–10) preserve integrity (UV-Vis monitoring) .

Advanced Material Integration

Q. Q7. Can this porphyrin enhance graphene oxide (GO) composites for optoelectronics?

Methodological Answer : π-π stacking between porphyrin and GO improves charge transfer. Composite synthesis involves sonication (DMF/GO dispersion, 1h). Photocurrent density increases 3-fold vs. bare GO (AM 1.5G illumination). Raman spectroscopy (G-band shift) and XPS (C=O reduction) confirm interaction .

Data Contradiction Resolution

Q. Q8. How to resolve conflicting reports on catalytic efficiency in COFs?

Methodological Answer : Variables include:

- Linker Rigidity : Flexible linkers reduce porosity (e.g., imine vs. boronate ester).

- Metal Loading : Overloading blocks pores (optimize via TGA-MS).

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonate) may deactivate catalytic sites. Validate via controlled DFT calculations (e.g., Fukui indices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。